molecular formula C9H13NO B096817 N-Hydroxy-4-(propan-2-yl)aniline CAS No. 16152-53-7

N-Hydroxy-4-(propan-2-yl)aniline

Cat. No. B096817
CAS RN: 16152-53-7
M. Wt: 151.21 g/mol
InChI Key: XBYFRIKYRIUDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-4-(propan-2-yl)aniline, also known as NHPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NHPA is a synthetic compound that is derived from aniline and is used as a building block in the synthesis of various bioactive molecules.

Mechanism Of Action

The mechanism of action of N-Hydroxy-4-(propan-2-yl)aniline is not well understood. However, it has been reported to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-Hydroxy-4-(propan-2-yl)aniline has also been reported to inhibit the activity of proteasome enzymes, which are involved in the degradation of intracellular proteins. Proteasome inhibitors have been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

N-Hydroxy-4-(propan-2-yl)aniline has been reported to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-Hydroxy-4-(propan-2-yl)aniline has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-Hydroxy-4-(propan-2-yl)aniline has been reported to scavenge free radicals and protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

N-Hydroxy-4-(propan-2-yl)aniline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under normal laboratory conditions. However, N-Hydroxy-4-(propan-2-yl)aniline has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It is also expensive compared to other commonly used laboratory reagents.

Future Directions

There are several future directions for the research on N-Hydroxy-4-(propan-2-yl)aniline. One direction is the synthesis of novel N-Hydroxy-4-(propan-2-yl)aniline derivatives with improved therapeutic properties. Another direction is the investigation of the mechanism of action of N-Hydroxy-4-(propan-2-yl)aniline and its derivatives. The development of N-Hydroxy-4-(propan-2-yl)aniline-based therapies for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders is also a promising future direction. Finally, the evaluation of the safety and toxicity of N-Hydroxy-4-(propan-2-yl)aniline and its derivatives is an important future direction for the development of N-Hydroxy-4-(propan-2-yl)aniline-based therapies.

Synthesis Methods

The synthesis of N-Hydroxy-4-(propan-2-yl)aniline involves the reaction of aniline with isopropyl nitrite in the presence of hydrochloric acid. The resulting compound is then treated with sodium hydroxide to form N-Hydroxy-4-(propan-2-yl)aniline. This method of synthesis has been widely used in the production of N-Hydroxy-4-(propan-2-yl)aniline, and it has been reported to yield high purity and yield.

Scientific Research Applications

N-Hydroxy-4-(propan-2-yl)aniline has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. N-Hydroxy-4-(propan-2-yl)aniline has been used as a building block in the synthesis of various bioactive molecules, including HDAC inhibitors, proteasome inhibitors, and kinase inhibitors. These molecules have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

properties

CAS RN

16152-53-7

Product Name

N-Hydroxy-4-(propan-2-yl)aniline

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)hydroxylamine

InChI

InChI=1S/C9H13NO/c1-7(2)8-3-5-9(10-11)6-4-8/h3-7,10-11H,1-2H3

InChI Key

XBYFRIKYRIUDDQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NO

Canonical SMILES

CC(C)C1=CC=C(C=C1)NO

synonyms

Benzenamine, N-hydroxy-4-(1-methylethyl)- (9CI)

Origin of Product

United States

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